N-(3-methoxypropyl)acetamide
Description
N-(3-Methoxypropyl)acetamide (IUPAC name: 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide) is a synthetic acetamide derivative characterized by a 3-methoxypropyl group attached to the nitrogen atom of the acetamide core. Its molecular formula is C₁₄H₁₉ClN₂O₂, with a molecular weight of 298.77 g/mol (CAS: 102411-03-0) . Structurally, it features a chloro substituent on the acetamide backbone and a 3-methoxypropyl chain, which influences its physicochemical properties and biological interactions.
This compound has been studied for its role in modulating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target implicated in pain sensation and inflammation. In pharmacological studies, it is referred to as JT010 and is noted for its high specificity in TRPA1 activation . The synthesis typically involves alkylation of intermediates with methoxypropyl groups under reflux conditions using acetonitrile as a solvent and sodium iodide as a catalyst .
Properties
CAS No. |
16339-54-1 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C6H13NO2/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
DYRIBFOWRXHQNS-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCOC |
Canonical SMILES |
CC(=O)NCCCOC |
Other CAS No. |
16339-54-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Variations
The biological activity and physicochemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
- Methoxy vs. Ethoxy Chains: The 3-methoxypropyl group in JT010 enhances solubility compared to bulkier ethoxy derivatives (e.g., N-(3-ethoxypropyl)-2-(methylamino)acetamide), which may exhibit altered pharmacokinetics .
- Anti-Cancer Activity : N-(4-Methoxyphenyl) derivatives with sulfonyl-quinazoline moieties (e.g., compound 40) show potent anti-cancer activity against MCF-7 and PC-3 cell lines, attributed to electron-withdrawing sulfonyl groups enhancing target binding .
- Antimicrobial Activity : Compounds with benzo[d]thiazole-sulfonyl groups (e.g., compound 47) exhibit gram-positive antibacterial activity due to sulfur-mediated membrane disruption .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Acetamides
- TRPA1 Modulation : JT010’s EC₅₀ of 0.6 μM highlights its potency, likely due to the chloro and methoxypropyl groups stabilizing receptor interactions .
- Anti-Cancer vs. Antimicrobial : Sulfonyl and quinazoline groups in anti-cancer acetamides enable DNA intercalation, while thiazole-sulfonyl derivatives disrupt bacterial membranes .
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